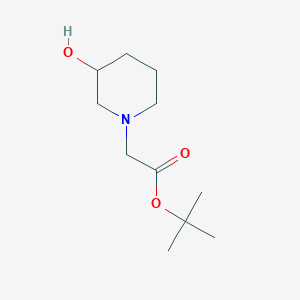
3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one
Overview
Description
3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one, commonly referred to as AMEP, is a versatile and important chemical compound that has been used in a wide variety of scientific applications. AMEP is a heterocyclic compound, meaning it is composed of atoms of at least two different elements, and is composed of a pyridine ring with an amino group and a methyl ether group attached to it. It is a colorless, odorless, and relatively stable compound that can be used in a variety of scientific experiments and applications.
Scientific Research Applications
Antibacterial and Antifungal Agents
3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one: derivatives can be synthesized to create compounds with significant antibacterial and antifungal properties. These compounds can be used to combat multidrug-resistant strains of bacteria and fungi, which is a growing concern in medical science .
Anti-HIV Agents
The compound’s derivatives may also be explored for their potential use as anti-HIV agents. By inhibiting the replication of the virus, these compounds could provide a new avenue for HIV treatment, especially in cases where the virus has developed resistance to existing drugs .
Antioxidant Properties
Research into the antioxidant capabilities of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one could lead to the development of new antioxidants. These could have various applications, including preventing oxidative stress-related diseases and preserving food and cosmetic products .
Antitumor Agents
The compound’s ability to form heterocyclic analogues makes it a candidate for the development of antitumor agents. These agents could target specific pathways involved in cancer cell growth and survival, offering targeted therapy options .
Anthelmintic Applications
Derivatives of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one could be used to create new anthelmintic drugs that are effective against parasitic worms. This is particularly important for agricultural and veterinary applications, where parasitic infections can have a significant economic impact .
Anti-inflammatory and Analgesic Uses
The compound may be utilized to synthesize drugs with anti-inflammatory and analgesic effects. Such drugs could provide relief from pain and inflammation in conditions like arthritis, without the side effects associated with some current medications .
properties
IUPAC Name |
3-amino-1-(2-methoxyethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-12-6-5-10-4-2-3-7(9)8(10)11/h2-4H,5-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYHIBLKUIMAOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC=C(C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1443365.png)





![2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B1443374.png)

amine](/img/structure/B1443381.png)
![[4-(2,2-Difluoroethoxy)benzyl]isopropylamine](/img/structure/B1443383.png)

![4-[3-(Dimethylamino)phenoxy]benzonitrile](/img/structure/B1443386.png)